1-Bromo-4-((2-bromoethoxy)methyl)benzene
Overview
Description
1-Bromo-4-((2-bromoethoxy)methyl)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where a bromine atom and a bromoethoxy group are attached to the benzene ring
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .
Mode of Action
The mode of action of 1-Bromo-4-((2-bromoethoxy)methyl)benzene involves reactions at the benzylic position . This compound can participate in free radical bromination, nucleophilic substitution, and oxidation . The bromine atoms in the molecule can be replaced by other groups in a substitution reaction, allowing for the synthesis of a wide range of compounds .
Biochemical Pathways
Brominated compounds like this are often used in the synthesis of complex organic molecules, suggesting that they could potentially affect a wide range of biochemical pathways depending on the final product of the synthesis .
Pharmacokinetics
As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution . .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final product of the synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other substances can also influence its reactivity .
Preparation Methods
The synthesis of 1-Bromo-4-((2-bromoethoxy)methyl)benzene typically involves the bromination of 4-((2-hydroxyethyl)methyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
1-Bromo-4-((2-bromoethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-((2-bromoethoxy)methyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Bromo-4-((2-bromoethoxy)methyl)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring. It is used as a precursor in organic synthesis and has similar reactivity.
1-Bromo-4-methylbenzene: Another derivative of benzene with a bromine atom and a methyl group. It is used in the synthesis of various organic compounds.
1-Bromo-2-((2-bromoethoxy)methyl)benzene: A positional isomer with the bromoethoxy group attached at a different position on the benzene ring.
Properties
IUPAC Name |
1-bromo-4-(2-bromoethoxymethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGBJBUMWQYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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